2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and pyridazine intermediates. One common method involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the pyridazine ring . The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the pyridazine ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Pd-catalyzed reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Reduction: The pyridazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyridazine derivatives
Substitution: Nitrated or halogenated aromatic compounds
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with microtubules, disrupting their assembly and function, which is critical for cell division .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole gathered pyrazole derivatives: These compounds have shown antimicrobial activity and are structurally similar due to the presence of the benzo[d][1,3]dioxole group.
Uniqueness
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-20(22-11-10-15-4-2-1-3-5-15)13-28-21-9-7-17(23-24-21)16-6-8-18-19(12-16)27-14-26-18/h1-9,12H,10-11,13-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPCRRBURVUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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